Cas no 1804450-03-0 (4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine)

4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine
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- Inchi: 1S/C7H5Cl2F2N/c1-3-4(8)2-5(9)12-6(3)7(10)11/h2,7H,1H3
- InChI Key: MZORHIVXUVOXQG-UHFFFAOYSA-N
- SMILES: ClC1C=C(N=C(C(F)F)C=1C)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- XLogP3: 3.5
- Topological Polar Surface Area: 12.9
4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029074310-250mg |
4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine |
1804450-03-0 | 97% | 250mg |
$504.00 | 2022-04-02 | |
Alichem | A029074310-500mg |
4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine |
1804450-03-0 | 97% | 500mg |
$863.90 | 2022-04-02 | |
Alichem | A029074310-1g |
4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine |
1804450-03-0 | 97% | 1g |
$1,564.50 | 2022-04-02 |
4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine
Comprehensive Introduction to 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine (CAS No. 1804450-03-0)
4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine, with the CAS number 1804450-03-0, is a specialized pyridine derivative that has garnered significant attention in the fields of agrochemicals and pharmaceutical intermediates. This compound is characterized by its unique halogenated structure, which contributes to its reactivity and potential applications. In recent years, the demand for highly functionalized pyridines has surged, driven by their utility in crop protection and drug discovery. Researchers and industry professionals frequently search for synthetic routes, safety data, and commercial availability of this compound, reflecting its growing importance.
The molecular formula of 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine is C7H5Cl2F2N, and its molecular weight is 208.02 g/mol. Its structure features a pyridine ring substituted with chloro and difluoromethyl groups, which are critical for its bioactivity. These functional groups enhance the compound's ability to interact with biological targets, making it a valuable building block in the synthesis of more complex molecules. The presence of chlorine atoms at the 4 and 6 positions and a difluoromethyl group at the 2 position are particularly noteworthy, as they influence the compound's electronic properties and solubility.
In the context of agrochemical applications, 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine is often explored as a precursor for herbicides and pesticides. Its halogenated pyridine core is a common motif in crop protection agents, where it contributes to the inhibition of weed growth. The difluoromethyl group is particularly advantageous, as it can improve the metabolic stability and binding affinity of the resulting agrochemicals. This has led to increased interest in the compound's structure-activity relationships and optimization strategies.
From a pharmaceutical perspective, 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine serves as a versatile intermediate in the synthesis of drug candidates. Its electron-deficient pyridine ring makes it a suitable substrate for nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups. This flexibility is highly valued in medicinal chemistry, where the compound can be used to develop small-molecule inhibitors targeting various diseases. Recent studies have highlighted its potential in the design of anti-inflammatory and antiviral agents, aligning with current healthcare trends.
The synthetic methodology for 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine typically involves halogenation and fluorination steps, starting from simpler pyridine derivatives. Advanced techniques such as catalyzed cross-coupling and microwave-assisted synthesis have been employed to improve yield and purity. These innovations address the growing demand for efficient and sustainable production methods, which are frequently searched topics in chemical synthesis forums and research databases.
In terms of handling and storage, 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine requires standard precautions for laboratory chemicals. It should be stored in a cool, dry place away from direct sunlight and moisture. Proper personal protective equipment (PPE), including gloves and safety goggles, is recommended when working with this compound. These safety measures are essential to ensure safe laboratory practices, a topic of high relevance in chemical industry discussions.
The commercial availability of 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine has expanded in recent years, with several specialty chemical suppliers offering the compound in various purity grades. This accessibility has facilitated its adoption in both academic research and industrial applications. Buyers often search for bulk pricing, custom synthesis options, and technical support, underscoring the need for reliable supply chain solutions in the fine chemicals market.
Looking ahead, the future prospects of 4,6-Dichloro-2-(difluoromethyl)-3-methylpyridine are promising, particularly in the development of next-generation agrochemicals and pharmaceuticals. Its unique structural features and versatile reactivity position it as a key player in molecular design. As sustainable chemistry and green synthesis gain traction, innovations in the production and application of this compound are likely to emerge, further solidifying its importance in the chemical sciences.
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